molecular formula C17H15FN2O2S B5968367 2-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

2-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B5968367
M. Wt: 330.4 g/mol
InChI Key: UOAUDEDZRCIATE-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of fluorophenyl, furan, thiazole, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The furan and fluorophenyl groups are then introduced through subsequent reactions, often involving palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous-flow reactors and biocatalysis to improve efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include various substituted thiazole and furan derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
  • 2-(2-chlorophenyl)-N-[2-(furan-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
  • 2-(2-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

Uniqueness

The uniqueness of 2-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[2-(furan-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-11-15(16(21)19-9-8-12-5-4-10-22-12)23-17(20-11)13-6-2-3-7-14(13)18/h2-7,10H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAUDEDZRCIATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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